molecular formula C10H10N2O3 B1432478 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1060705-46-5

2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No. B1432478
CAS RN: 1060705-46-5
M. Wt: 206.2 g/mol
InChI Key: LUCPBXJXCASKCZ-UHFFFAOYSA-N
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Description

“2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid” is a chemical compound with the molecular formula C10H10N2O3 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid” is represented by the InChI code: 1S/C10H10N2O3/c1-2-15-10-11-7-4-3-6 (9 (13)14)5-8 (7)12-10/h3-5H,2H2,1H3, (H,11,12) (H,13,14) .


Physical And Chemical Properties Analysis

“2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid” is a powder at room temperature . Its molecular weight is 206.2 .

Scientific Research Applications

Organic Synthesis

In organic chemistry, 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid is a valuable building block. It can be used to synthesize a wide range of heterocyclic compounds due to its reactive benzodiazole ring. This compound can undergo various reactions, including substitution, elimination, and coupling, to create complex molecules for pharmaceuticals and agrochemicals .

Drug Development

This compound finds its application in the pharmaceutical industry as an intermediate in the synthesis of drug molecules. Its carboxylic acid group is particularly useful for creating amide bonds, which are prevalent in many drug compounds. It can lead to the development of novel therapeutic agents with potential applications in treating diseases .

Nanotechnology

The carboxylic acid group of 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid can be utilized to modify the surface of nanoparticles. This modification can improve the dispersion and incorporation of metallic nanoparticles or carbon nanostructures in various nanomaterials, enhancing their properties for use in electronics, catalysis, and sensing applications .

Polymer Science

In polymer science, this compound can act as a monomer or an additive. Its incorporation into polymers can alter physical properties such as thermal stability, mechanical strength, and chemical resistance. This makes it suitable for creating specialized materials for industrial applications .

Material Science

The benzodiazole moiety of 2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid can be used to synthesize materials with specific optical properties. These materials can be applied in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Analytical Chemistry

Due to its distinct chemical structure, this compound can serve as a standard or a reagent in analytical procedures. It can be used in chromatography and spectroscopy for the qualitative and quantitative analysis of complex mixtures .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-ethoxy-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10-11-7-4-3-6(9(13)14)5-8(7)12-10/h3-5H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCPBXJXCASKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(N1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-1H-1,3-benzodiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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